molecular formula C12H24O2 B095524 1,2-Cyclododecanediol CAS No. 15199-41-4

1,2-Cyclododecanediol

Cat. No. B095524
CAS RN: 15199-41-4
M. Wt: 200.32 g/mol
InChI Key: HAMFVYJFVXTJCJ-UHFFFAOYSA-N
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Description

1,2-Cyclododecanediol is a derivative of cyclododecane, which is a solid cyclic hydrocarbon that sublimes at room temperature and has been used as a temporary consolidant for various materials . While the specific compound 1,2-Cyclododecanediol is not directly discussed in the provided papers, related compounds such as 1,6-cyclododecanediol have been studied for their crystal structures and molecular interactions .

Synthesis Analysis

The synthesis of related cyclododecane derivatives often involves multiple steps starting from precursors like cyclododecanone or cyclododecatriene. For instance, a new diamine derivative was prepared from cyclododecanone in three steps, which was then used to synthesize new polyimides . Another example is the technical synthesis of 1,5,9-cyclododecatriene, which is a precursor for cyclododecanone and involves the trimerization of butadiene . These processes highlight the complexity and the variety of by-products that can arise during the synthesis of cyclododecane derivatives.

Molecular Structure Analysis

The molecular structure of cyclododecane derivatives can be quite complex. For example, the stereochemistry of hexabromocyclododecane, a flame retardant, involves a mixture of three enantiomeric pairs of diastereomers, which has been resolved using chiral liquid chromatography . The crystal structures of cis-1,6-cyclododecanediol and its molecular compounds have been established by X-ray diffraction, showing intricate hydrogen-bond networks .

Chemical Reactions Analysis

Cyclododecane and its derivatives participate in various chemical reactions. For instance, β-cyclodextrin-butane sulfonic acid has been used as a catalyst for the multicomponent synthesis of 1-amidoalkyl-2-naphthols, demonstrating the versatility of cyclododecane-related compounds in catalysis . Additionally, the synthesis of C-2 cyclopalladated derivatives of 1,3-bis(2-pyridyl)benzene shows the potential of cyclododecane derivatives in forming complex metal-organic frameworks .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclododecane derivatives are influenced by their molecular structure. For example, the polyimides derived from the new diamine based on cyclododecane exhibited glass transition temperatures between 259°C and 276°C and decomposition temperatures ranging from 430°C to 526°C in nitrogen . The study on cyclododecane as a temporary consolidant for stone revealed that substrate porosity and delivery method affect the consolidant penetration and rate of sublimation . These properties are crucial for the practical application of these compounds in various fields.

Scientific Research Applications

  • Consolidant for Stone and Ceramics : Cyclododecane, a solid cyclic hydrocarbon, is increasingly used as a temporary consolidant for weak or friable materials, including stone and archaeological ceramics. It has been found to be effective in preserving water-sensitive ink on ceramics during desalination processes (Stein et al., 2000); (Muros & Hirx, 2004).

  • Drug Delivery and Pharmaceutical Applications : Cyclodextrins, cyclic oligomers of glucose, are notable in pharmaceutical applications for enhancing drug bioavailability, and are used in various therapeutic contexts, including as carriers for anticancer drugs (Davis & Brewster, 2004); (Singh et al., 2002); (Gandhi et al., 2020).

  • Bioremediation : Cyclodextrins enhance bioremediation of soils contaminated with transformer oil, increasing the bioavailability of pollutants and the activity of indigenous microorganisms (Molnár et al., 2005).

  • Conservation of Cultural Heritage : Cyclododecane is utilized in conservation for materials such as wall paintings, ceramics, and textiles, due to its ability to sublime without residues, offering reversible consolidation (Rowe & Rozeik, 2008); (Jackson et al., 2015).

  • Enhancing Contrast in Imaging Techniques : Cyclododecane serves as a reversible contrast enhancer for terahertz imaging of frescos, highlighting its application in the field of art restoration and analysis (Jackson et al., 2015).

  • Separation Science : Cyclodextrins are used in separation science for discriminating between isomers, functional groups, and enantiomers, demonstrating their utility in a variety of separations (Singh et al., 2002).

  • Organic Synthesis : Cyclodextrins have been employed as catalysts in organic synthesis, owing to their inclusion capabilities with small organic molecules. They are used in creating synthetic chemistry and natural product chemistry (Bai et al., 2017).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

cyclododecane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11-14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMFVYJFVXTJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(C(CCCC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00934391
Record name Cyclododecane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Cyclododecanediol

CAS RN

15199-41-4
Record name 1,2-Cyclododecanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15199-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclododecane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015199414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclododecane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclododecane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.672
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
GW Gribble - The Journal of Organic Chemistry, 1972 - ACS Publications
Presumably, 2 and 3 initially react to form iminium aldehyde 4 which, after deprotonation, cyclizes to dihydropyridinium ion 5. Finally, 5 undergoes ring closure to 6 (or the corresponding …
Number of citations: 43 pubs.acs.org
SL Regen, GM Whitesides - The Journal of Organic Chemistry, 1972 - ACS Publications
(Ph8P) 8RuCl2 Chai cone 48 Mesityl Oxide 34 1-Docosene 20 cis-1 Benzalacetone 10 78 (50)» trans-1 10 100 2, 3-Norbornanediol 2, 3-Norbornanedione 1 74 trans-1, 2-Cy …
Number of citations: 47 pubs.acs.org
Y Masuyama, M Usukura, Y Kurusu - Chemistry Letters, 1982 - journal.csj.jp
The reaction of 1,2-diols with dimethyl sulfoxide-catalytic molybdenum peroxide in refluxing toluene generally resulted in monop Page 1 CHEMISTRY LETTERS, pp. 1951-1952, 1982. (…
Number of citations: 3 www.journal.csj.jp
G Nagendrappa, TJ Vidyapati - Journal of organometallic chemistry, 1985 - Elsevier
Acid-catalysed hydrolysis of epoxysilanes derived from common-, medium- and large-ring vinylsilanes is described. Whereas the large-ring epoxysilanes give ketones, the medium-ring …
Number of citations: 10 www.sciencedirect.com
CO Ogidi, SA Abioye, DD Akinyemi, FB Fadairo… - Advances in Traditional …, 2021 - Springer
The use of agro-industrial residues for production of bio-functional products has aroused the interest of scientists as a positive step towards ecological sustainable. In this study, …
Number of citations: 3 link.springer.com
WP Weber, JP Shepherd - thevespiary.org
Phase transfer catalysis (PTC) and crown ethers are two newer methods which have been utilized to make inorganic salts soluble in organic solvents. Starks has reported that terminal …
Number of citations: 5 www.thevespiary.org
LJ Karas - 1979 - search.proquest.com
REDUCTIVE-DECYANATION OF VICINAL CYANOHYDRINS. REDUCTIVE-DECYANATION OF VICINAL CYANOHYDRINS. Full Text INFORMATION TO USERS This was produced …
Number of citations: 2 search.proquest.com
BC Vimala, G Nagendrappa - Journal of Saudi Chemical Society, 2009 - Elsevier
Cetyltrimethylammonium permanganate (CTAP) and cetyltrimethylammonium dichromate (CTAD) have been known to be good oxidizing agents in organic solvent media. This …
Number of citations: 6 www.sciencedirect.com
JA Marshall - Accounts of Chemical Research, 1980 - ACS Publications
12.2> 2000 12 ch3, ch3 4 [ab] betweenanene[a][b] paracyclophone arrangement forces the bridging chains of the smaller ring members of the series to loop above and belowthe double …
Number of citations: 85 pubs.acs.org
F Hamada, K Ishikawa, I Tamura, A Ueno - Analytical sciences, 1995 - Springer
γ-Cyclodextrin with a sodium anthranilate moiety (1) has been prepared as a sensing molecule for organic compounds including terpenoids and bile acids. The sensing and host-guest …
Number of citations: 18 link.springer.com

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